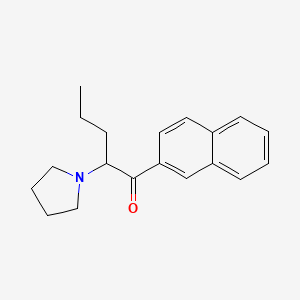

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

概要

準備方法

化学反応の分析

1-ナフタレン-2-イル-2-ピロリジン-1-イル-ペンタン-1-オンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができ、酸化誘導体の形成につながります.

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はナフトキノンを生じさせる可能性があり、還元はナフタレンを生じさせる可能性があります .

科学的研究の応用

作用機序

1-ナフタレン-2-イル-2-ピロリジン-1-イル-ペンタン-1-オンの作用機序は、脳内の神経伝達物質トランスポーターとの相互作用を伴います . ドーパミンとノルエピネフリンの再取り込みを阻害し、シナプス間隙におけるこれらの神経伝達物質の濃度を上昇させます . これにより、中枢神経系への刺激が強化され、これがその精神活性作用の原因となります . 分子標的にはドーパミンおよびノルエピネフリントランスポーターが含まれ、関与する経路は神経伝達物質の調節に関連しています .

類似の化合物との比較

1-ナフタレン-2-イル-2-ピロリジン-1-イル-ペンタン-1-オンは、ピロバレロンなどの他の合成カチノンに似ています。

ピロバレロン: 両方の化合物は類似の構造を持っていますが、ナフィロンはメチルフェニル基の代わりにナフタレン環を持っています.

アルファ-PiHP: この化合物はアルファ-PHPの異性体であり、神経伝達物質の取り込みに対する影響は同様です.

アルファ-PVP: 同様の作用機序を持つ別の合成カチノンですが、構造的な特徴は異なります.

類似化合物との比較

1-Naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one is similar to other synthetic cathinones, such as:

Pyrovalerone: Both compounds have a similar structure, but naphyrone has a naphthalene ring instead of a methylphenyl group.

Alpha-PiHP: This compound is an isomer of alpha-PHP and has similar effects on neurotransmitter uptake.

Alpha-PVP: Another synthetic cathinone with a similar mechanism of action but different structural features.

生物活性

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly referred to as naphyrone , is a synthetic compound that belongs to the class of psychoactive substances. It is structurally related to pyrovalerone and has been noted for its stimulant properties. This compound is classified as a DEA Schedule I controlled substance in the United States, indicating it has a high potential for abuse and no accepted medical use.

- Molecular Formula: C19H24ClNO

- Molecular Weight: 317.85 g/mol

- CAS Number: 850352-11-3

- Appearance: Pale yellow solid

- Solubility: Slightly soluble in methanol

Pharmacological Activity

Naphyrone exhibits significant biological activity primarily through its action as a monoamine transporter inhibitor . It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are critical neurotransmitters involved in mood regulation and reward pathways.

Inhibition Potency

The inhibitory concentrations (IC50 values) for naphyrone on various transporters are as follows:

| Neurotransmitter | IC50 (nM) |

|---|---|

| Dopamine | 20 |

| Serotonin | 33 |

| Norepinephrine | 136 |

These values indicate that naphyrone is particularly potent at inhibiting dopamine transporters, which may contribute to its stimulant effects and potential for abuse .

Naphyrone acts primarily by binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking these transporters, naphyrone increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced signaling. This mechanism is similar to that of other stimulants, such as cocaine and amphetamines.

Recreational Use and Health Implications

Research indicates that naphyrone has been associated with recreational use, often marketed as a "legal high." A study reviewed various case reports detailing adverse effects linked to its consumption, including:

- Increased heart rate

- Anxiety

- Paranoia

- Hallucinations

These effects underscore the risks associated with naphyrone use, particularly when consumed in unregulated contexts .

Clinical Observations

Clinical observations have documented cases where users reported significant euphoria and increased sociability after consumption. However, there are also reports of severe psychological distress following use, highlighting the compound's unpredictable effects on mental health .

Safety Profile

The safety profile of naphyrone remains concerning due to its stimulant properties. The following risk and safety statements have been noted:

| Hazard Statement | Description |

|---|---|

| H225 | Highly flammable liquid and vapor |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

| H370 | Causes damage to organs |

Precautionary measures include avoiding exposure and ensuring proper handling procedures are followed .

特性

IUPAC Name |

1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNUPBSOODGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014192 | |

| Record name | Naphyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-53-3 | |

| Record name | Naphyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850352-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ON64182B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。